3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Pharmaceutical quality control Regulatory compliance Reference standard qualification

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one is the official Lamotrigine EP Impurity A and USP Related Compound C, a 5-desamino-5-oxo hydrolytic degradant formed under alkaline conditions. Substituting with non-certified material invalidates USP monograph compliance for ANDA/DMF submissions. Certified Reference Material with ISO 17034/17025 traceability, comprehensive CoA, and validated chromatographic data is essential. Only this identity-matched standard satisfies pharmacopoeial impurity stock solution requirements at 0.1 mg/mL.

Molecular Formula C9H6Cl2N4O
Molecular Weight 257.08
CAS No. 252186-78-0
Cat. No. B601563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
CAS252186-78-0
Synonyms5-Desamino 5-Oxo-2,5-dihydro Lamotrigine;  3-Amino-6-(2,3-dichlorophenyl)-1,2,4-tryriazin-5(2H)-one; 
Molecular FormulaC9H6Cl2N4O
Molecular Weight257.08
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N
InChIInChI=1S/C9H6Cl2N4O/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7/h1-3H,(H3,12,13,15,16)
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Buy 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (CAS 252186-78-0) – Certified Pharmaceutical Reference Standard and Key Lamotrigine Degradation Marker


3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one (CAS 252186-78-0) is a heterocyclic compound belonging to the 1,2,4-triazine class with molecular formula C9H6Cl2N4O and molecular weight 257.08 g/mol [1]. It is formally recognized in major pharmacopoeias as Lamotrigine EP Impurity A (European Pharmacopoeia) and Lamotrigine USP Related Compound C (United States Pharmacopeia) . The compound is structurally characterized as the 5-desamino-5-oxo analog of lamotrigine, wherein the 5-amino group of lamotrigine is replaced by a carbonyl oxygen [2]. Unlike its parent drug lamotrigine, which is a sodium channel blocker used clinically as an anticonvulsant, this compound is not intended for therapeutic administration but is exclusively employed as an analytical reference standard for quality control, impurity profiling, and stability-indicating method validation in pharmaceutical manufacturing .

Why 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one Cannot Be Substituted with Generic Impurity Standards


Generic or in-house impurity standards cannot substitute for 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one in regulated pharmaceutical quality control applications for three quantifiable reasons. First, this compound is specifically named in the USP Lamotrigine monograph as Related Compound C RS, with defined chromatographic retention properties that differ from other lamotrigine-related impurities such as Related Compound D (3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine, CAS 1373331-90-8) . Second, the compound is produced via a specific hydrolytic degradation pathway of lamotrigine under basic conditions, whereas other lamotrigine impurities such as the 2,3-dichlorobenzoic acid impurity arise from different synthetic or degradation routes [1]. Third, the USP monograph specifies a quantitative impurity stock solution concentration of 0.1 mg/mL for this specific reference standard in the analytical procedure, requiring identity-matched material rather than structural analogs [2]. Substitution with unqualified material would invalidate regulatory submissions and compromise method validation integrity.

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one – Quantitative Comparative Evidence for Scientific Selection


Pharmacopoeial Recognition: USP Reference Standard Certification vs. Generic Research-Grade Material

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one is explicitly designated as USP Lamotrigine Related Compound C RS, a pharmaceutical primary standard with USP-grade certification . In contrast, generic research-grade material lacking USP certification may carry purity labels such as '≥90.0% (HPLC)' or '>95%' without pharmacopoeial traceability . The USP compendial procedure mandates the use of this certified reference standard at a defined concentration of 0.1 mg/mL for impurity testing of lamotrigine drug substance and formulations [1].

Pharmaceutical quality control Regulatory compliance Reference standard qualification

Degradation Pathway Specificity: Hydrolytic Degradant vs. Process Impurities in Stability Studies

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one is generated as a specific hydrolytic degradation product of lamotrigine under basic conditions, distinguishing it from process-related impurities that do not reflect drug substance stability [1]. Patent US6333198 explicitly identifies this compound (Compound A) as 'a potential degradation product of lamotrigine which is produced upon hydrolysis of the drug' [2]. Base hydrolysis of lamotrigine produces two distinct degradants, while acid hydrolysis produces only one degradant, with lamotrigine remaining stable under neutral hydrolytic conditions [3]. In contrast, impurities such as Lamotrigine EP Impurity B or dimer impurities are primarily process-related contaminants arising from synthetic side reactions rather than degradation pathways [4].

Forced degradation studies Stability-indicating methods Hydrolytic degradation

Regulatory Testing Mandate: USP Monograph Requirement vs. Optional Analytical Reference Use

The USP Lamotrigine monograph mandates the use of Lamotrigine Related Compound C RS (CAS 252186-78-0) at a defined concentration of 0.1 mg/mL in the impurities stock solution for quantitative chromatographic analysis [1]. This compound is specified for use with all lamotrigine-related USP monographs, including Lamotrigine drug substance, Lamotrigine Extended-Release Tablets, and Lamotrigine Tablets for Oral Suspension . In contrast, alternative impurities such as Lamotrigine EP Impurity B or other related compounds are not universally mandated across all lamotrigine dosage forms and may be required only for specific manufacturing process evaluations [2].

USP compendial testing Regulatory compliance Quality control specifications

Analytical Method Validation Support: Certified Reference Material Purity vs. Uncertified Research Grade Material

Certified Reference Material (CRM) grade 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 standards, supplied with a comprehensive Certificate of Analysis documenting assay value, impurity distribution, limits of detection and quantification . Veeprho supplies this compound with validated analytical data including NMR, MS, and HPLC purity, meeting requirements for pharmaceutical R&D, method validation, and GMP-compliant quality control . In contrast, research-grade material from non-certified suppliers may be labeled with '≥90.0% (HPLC)' purity without detailed impurity profiling or traceable certification .

HPLC method validation ANDA submission Certificate of Analysis

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one – Validated Application Scenarios Based on Comparative Evidence


USP Compendial Quality Control Testing for Lamotrigine Drug Substance and Formulations

This compound is explicitly required for USP-specified quality tests and assays for lamotrigine drug substance, lamotrigine extended-release tablets, and lamotrigine tablets for oral suspension. The USP monograph mandates preparation of an impurities stock solution containing this reference standard at a concentration of 0.1 mg/mL for quantitative chromatographic analysis [1]. Only USP-certified Lamotrigine Related Compound C RS meets the pharmacopoeial traceability requirements for compendial testing; generic research-grade material cannot be substituted without invalidating regulatory compliance .

Stability-Indicating Method Validation and Forced Degradation Studies

As a specific hydrolytic degradation product of lamotrigine formed under basic conditions, 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one serves as an essential reference marker for stability-indicating method development. Forced degradation studies demonstrate that alkaline-induced hydrolysis produces this degradant, distinguishing it from process impurities that do not reflect drug product stability [1]. Use of certified reference material with complete impurity profiling and validated analytical data (NMR, MS, HPLC) is required for method validation supporting ANDA submissions and commercial production .

ANDA and DMF Regulatory Submission Support

Pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic lamotrigine products require this compound as an impurity reference standard. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during commercial production [1]. Certified Reference Material grade material with ISO 17034/ISO 17025 certification and comprehensive Certificate of Analysis documentation is essential for regulatory acceptance .

Pharmaceutical Secondary Standard for In-House QC Method Development

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one serves as a pharmaceutical secondary standard providing a convenient and cost-effective alternative to the preparation of in-house working standards for quality control laboratories [1]. The compound is used in validated HPLC methods with UV detection and LC-MS for mass confirmation, with identification and quantification strategies including specification of limits per European Pharmacopoeia and monitoring of synthetic steps and degradation studies . This application is supported by established chromatographic methods that enable simultaneous detection of both process impurities and degradation impurities in lamotrigine analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.